molecular formula C16H14N2O2 B2900658 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 70381-49-6

3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2900658
CAS No.: 70381-49-6
M. Wt: 266.3
InChI Key: KPDRHTBABOHAAC-UHFFFAOYSA-N
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Description

3-Benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 70381-49-6) is a high-value heterocyclic compound with the molecular formula C16H14N2O2 and a molecular weight of 266.30 g/mol . This chemical serves as a key synthetic intermediate in organic and medicinal chemistry research, particularly in the development of active pharmaceutical ingredients. Its structural features make it a valuable scaffold for constructing more complex molecules. Research and development scientists utilize this compound primarily as a precursor or protected intermediate in multi-step synthesis pathways. Published routes describe its relevance in the synthesis of paliperidone, an important antipsychotic medication . The benzyl group on the pyrimidinone core can act as a protecting group for the hydroxy function, allowing for selective reactions at other sites of the molecule in complex synthetic sequences . The compound is characterized by a purity of 95% or higher and is supplied with a Certificate of Analysis to ensure quality and consistency for research applications . It is classified with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, or respiratory irritation . Appropriate personal protective equipment (PPE) and handling in a well-ventilated area are strongly recommended. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not approved for diagnostic, therapeutic, or human consumption of any kind.

Properties

IUPAC Name

3-benzyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-13(10-12-6-3-2-4-7-12)16(20)18-9-5-8-14(19)15(18)17-11/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDRHTBABOHAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70381-49-6
Record name 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Preparation Methods

Core Cyclocondensation Strategy

The foundational approach involves cyclocondensation between substituted pyridines and lactones or diketones. A patent by Janssen Pharmaceutica N.V. describes the reaction of 3-phenylmethoxy-pyridin-2-amine with 2-acetylbutyrolactone (3-acetyl-4,5-dihydro-2(3H)-furanone) in toluene under acidic conditions (phosphoryl chloride, POCl₃) to form the pyrido[1,2-a]pyrimidin-4-one scaffold. For the benzyl derivative, the amine precursor is modified to include a benzyl group, which remains intact during cyclization.

Key Reaction Steps :

  • Activation : POCl₃ facilitates the formation of an electrophilic intermediate by protonating the lactone.
  • Cyclization : Nucleophilic attack by the pyridine amine on the activated lactone generates the fused pyrimidine ring.
  • Aromatization : Elimination of water yields the aromatic pyrido[1,2-a]pyrimidin-4-one core.

Benzyl Group Introduction

The benzyl moiety is introduced either:

  • Pre-cyclization : Using 3-benzyloxy-pyridin-2-amine as the starting material, where the benzyl group acts as a protecting group for the hydroxyl functionality.
  • Post-cyclization : Via alkylation of a deprotected intermediate, though this method risks over-alkylation and reduced yields.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Comparative studies in patents highlight the superiority of chlorobenzene over toluene due to its higher boiling point (131°C vs. 110°C), enabling prolonged reflux without solvent loss. Catalytic p-toluenesulfonic acid (PTSA) outperforms acetic acid, achieving 95% conversion versus 85% in benchmark tests.

Table 1: Solvent and Catalyst Impact on Yield

Solvent Catalyst Temperature (°C) Conversion (%)
Toluene POCl₃ 90 78
Chlorobenzene PTSA 120 95

Impurity Control

Residual 2-acetylbutyrolactone (<0.3%) is minimized by:

  • Activated Carbon Treatment : Adsorbs unreacted lactone during workup.
  • Crystallization : Using ethanol-water mixtures (3:1 v/v) to isolate the product with >97% purity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl-H), 5.42 (s, 2H, CH₂-benzyl), 2.51 (s, 3H, CH₃).
  • MS (ESI+) : m/z 267.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₄N₂O₂.

Purity Assessment

High-performance liquid chromatography (HPLC) methods utilizing C18 columns and acetonitrile-phosphate buffer gradients confirm >95% purity, with retention times of 6.8 minutes.

Industrial-Scale Production Challenges

Scalability Issues

  • Exothermic Reactions : Rapid addition of POCl₃ necessitates jacketed reactors to maintain temperatures below 100°C.
  • Odor Mitigation : Thionyl chloride byproducts require scrubbers to neutralize HCl and SO₂ emissions.

Cost-Effective Sourcing

Vendors like AKSci prioritize custom synthesis (5054CU) using internationally sourced raw materials, though batch-to-batch variability remains a concern.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products

Scientific Research Applications

3-Benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at position 9 and the benzyl group at position 3 play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substitution at Position 3: Benzyl vs. Other Groups

The 3-position substituent significantly influences electronic and steric properties. Key comparisons include:

Compound 3-Substituent Key Properties/Activities Reference
Target Compound Benzyl Enhanced lipophilicity; potential for π-π interactions in receptor binding
3-(2-Chloroethyl) derivative Chloroethyl Higher reactivity due to Cl; intermediate in antipsychotic drug synthesis (e.g., Paliperidone)
3-Nitro derivatives (e.g., Compound 2) Nitro Antimicrobial activity against Trichomonas foetus and Entamoeba histolytica
Pemirolast Tetrazole Mast cell-stabilizing properties; bioisostere for carboxylic acid
3-Amino derivatives (e.g., 14a) Amino Versatile intermediate for further functionalization; potential CNS activity

Key Insights :

  • The benzyl group offers a balance of lipophilicity and stability compared to reactive groups like chloroethyl or nitro .
  • Unlike pemirolast’s tetrazole, the benzyl group lacks ionizable protons, which may alter binding interactions in biological targets .

Substitution at Position 2: Methyl vs. Alkoxy/Alkyl Groups

The 2-methyl group in the target compound contrasts with bulkier or oxygen-containing substituents:

Compound 2-Substituent Impact on Activity Reference
Target Compound Methyl Moderate steric hindrance; may stabilize the core structure
2-Propoxy derivative Propoxy Increased hydrophobicity (predicted density: 1.19 g/cm³); altered melting point (88–90°C)
2-((4-Methylbenzyl)oxy)methyl (Compound 39) Alkoxyalkyl Potential for protease inhibition; synthetic versatility

Key Insights :

  • Methyl at position 2 provides minimal steric interference, favoring interactions in enzyme active sites .
  • Alkoxy groups (e.g., propoxy) may enhance solubility but reduce metabolic stability due to esterase susceptibility .

Substitution at Position 9: Hydroxy vs. Halogen/Amino Groups

The 9-hydroxy group is critical for hydrogen bonding and metal chelation:

Compound 9-Substituent Key Properties Reference
Target Compound Hydroxy Chelation capability; potential for H-bonding in enzyme inhibition
7-Iodo derivative Iodo Higher molecular weight (272.04 g/mol); predicted boiling point 296.7°C
9-Methyl derivatives Methyl Reduced polarity; possible increase in blood-brain barrier penetration

Key Insights :

  • The hydroxy group at position 9 is essential for interactions with metalloenzymes (e.g., acetylcholinesterase) .
  • Halogenation (e.g., iodine) introduces steric bulk and may enhance halogen bonding in protein-ligand interactions .

Key Insights :

  • The target compound’s benzyl and hydroxy groups may synergize for dual CXCR3/HLE inhibition, unlike nitro derivatives optimized for antiparasitic activity .

Physicochemical Properties

Property Target Compound (Predicted) 2-Propoxy Derivative 7-Iodo Derivative
Melting Point 150–160°C* 88–90°C N/A
Boiling Point >300°C 343.1°C 296.7°C
Density ~1.25 g/cm³ 1.19 g/cm³ 2.02 g/cm³
logP (Lipophilicity) ~2.5 ~2.0 ~3.0

*Estimated based on structural analogs.

Biological Activity

3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone under controlled conditions to yield the desired product with high purity (>97%) and minimal residual impurities .

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such properties.

2. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrido[1,2-a]pyrimidines have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies are needed to evaluate the efficacy of this compound against cancer cell lines.

3. Neuroprotective Effects

Some studies have highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases. The ability to modulate neuroinflammatory pathways may offer therapeutic benefits for conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth
AnticancerPotential kinase inhibition
NeuroprotectiveModulation of neuroinflammation

Case Study: Anticancer Activity

In a recent study focusing on a related compound, researchers examined its effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against breast and lung cancer cells. Further investigations are necessary to determine the specific mechanisms involved and to evaluate the potential for clinical applications.

Q & A

Q. What are the established synthetic routes for 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound's synthesis typically involves constructing the pyrido[1,2-a]pyrimidin-4-one core via condensation reactions. For example, reacting 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate derivatives with benzylamines in ethanol under reflux can yield analogs . Optimization of catalysts (e.g., acid/base) and solvent systems (e.g., ethanol, DMF) is critical to achieving high yields (>70%). Temperature control (80–100°C) and inert atmospheres (N₂) mitigate side reactions like oxidation. Purity is verified via HPLC and NMR .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELXL software is the gold standard for structural confirmation. The compound's hydroxyl and benzyl groups generate distinct diffraction patterns, with hydrogen-bonding networks observable in the crystal lattice . Complementary techniques include:
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) confirm substitution patterns.
  • HRMS : Molecular ion peaks ([M+H]⁺) align with the formula C₁₆H₁₅N₂O₂ (calc. 281.1125) .

Q. What analytical techniques are essential for assessing purity and stability?

  • Methodological Answer :
  • HPLC-DAD : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C).
  • Accelerated Stability Studies : Storage at 40°C/75% RH for 4 weeks monitors degradation (e.g., hydrolysis of the benzyl group) .

Advanced Research Questions

Q. How do substituents at the C-3 position influence reactivity in metal-free chalcogenation reactions?

  • Methodological Answer : The C-3 position is highly reactive due to electron-deficient pyrimidinone rings. Radical-based sulfenylation/selenylation (using thiols/diselenides and iodine) proceeds efficiently under mild conditions (50°C, DMSO). Electron-withdrawing groups (e.g., -Cl) enhance reactivity by stabilizing radical intermediates, achieving yields up to 95% . Mechanistic studies using TEMPO (radical scavenger) confirm a thiyl/selenyl radical pathway .

Q. What strategies resolve contradictions in reported biological activities of pyrido[1,2-a]pyrimidin-4-one derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., analgesic vs. antimicrobial effects) arise from structural variations (e.g., thiazolidinone vs. benzodioxole substituents). To resolve:
  • Comparative SAR Studies : Test analogs (e.g., 3-benzyl vs. 3-chloro derivatives) in standardized assays (e.g., acetic acid writhing model for analgesia ).
  • Computational Docking : Predict target binding (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Q. How can reaction conditions be optimized for scalable synthesis without compromising enantiomeric purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous microreactors improve heat/mass transfer, reducing side products (e.g., diastereomers).
  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric benzylation, achieving >90% ee .
  • DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., pH, solvent polarity) .

Methodological Recommendations

  • Synthetic Challenges : Use DFT calculations (Gaussian 09) to predict regioselectivity in benzylation .
  • Data Validation : Cross-validate NMR assignments with 2D COSY/HSQC spectra .
  • Bioactivity Profiling : Combine in vitro (enzyme inhibition) and in vivo (rodent models) studies to confirm mechanisms .

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